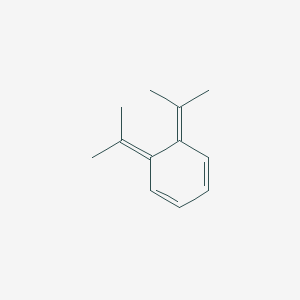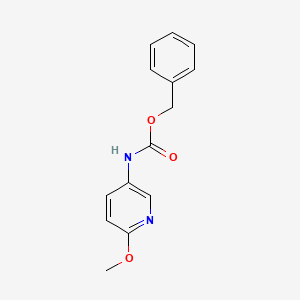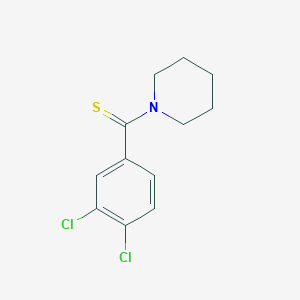
(3,4-Dichlorophenyl)(piperidin-1-yl)methanethione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-Dichlorophenyl)(piperidin-1-yl)methanethione is an organic compound that features a dichlorophenyl group and a piperidinyl group connected via a methanethione linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichlorophenyl)(piperidin-1-yl)methanethione typically involves the reaction of 3,4-dichlorobenzaldehyde with piperidine and carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate imine, which subsequently reacts with carbon disulfide to yield the desired methanethione compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(3,4-Dichlorophenyl)(piperidin-1-yl)methanethione can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanethione group to a methylene group.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms on the phenyl ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: (3,4-Dichlorophenyl)(piperidin-1-yl)methane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
(3,4-Dichlorophenyl)(piperidin-1-yl)methanethione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials with specific properties.
作用机制
The mechanism of action of (3,4-Dichlorophenyl)(piperidin-1-yl)methanethione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
相似化合物的比较
Similar Compounds
(3,4-Dichlorophenyl)(piperidin-1-yl)methane: Similar structure but lacks the methanethione group.
(3,4-Dichlorophenyl)(piperidin-1-yl)ethanone: Contains a ketone group instead of a methanethione group.
(3,4-Dichlorophenyl)(piperidin-1-yl)ethanol: Contains a hydroxyl group instead of a methanethione group.
Uniqueness
(3,4-Dichlorophenyl)(piperidin-1-yl)methanethione is unique due to the presence of the methanethione group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications and potential therapeutic development.
属性
CAS 编号 |
72116-33-7 |
|---|---|
分子式 |
C12H13Cl2NS |
分子量 |
274.2 g/mol |
IUPAC 名称 |
(3,4-dichlorophenyl)-piperidin-1-ylmethanethione |
InChI |
InChI=1S/C12H13Cl2NS/c13-10-5-4-9(8-11(10)14)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2 |
InChI 键 |
WCORKZMJTUILJK-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C(=S)C2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(2-Methyloctyl)oxy]methyl}oxirane](/img/structure/B14466676.png)

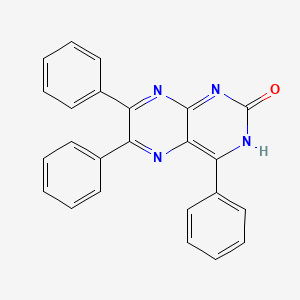
![[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]propanedioic acid](/img/structure/B14466689.png)
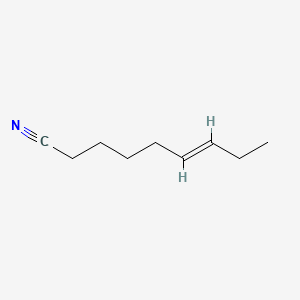
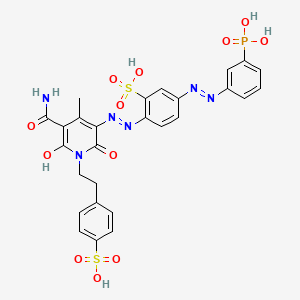


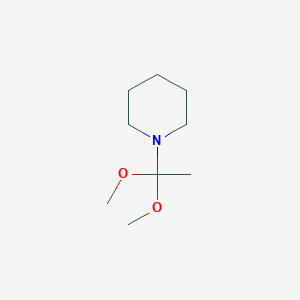
![3,6,9,12-Tetrathia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14466731.png)
![2-[Methyl(phenyl)amino]ethyl anthracene-9-carboxylate](/img/structure/B14466752.png)
